N'-acetyl-2-chloro-5-nitrobenzohydrazide
Description
Properties
IUPAC Name |
N'-acetyl-2-chloro-5-nitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c1-5(14)11-12-9(15)7-4-6(13(16)17)2-3-8(7)10/h2-4H,1H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJAVUNWYUVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397156 | |
| Record name | N'-acetyl-2-chloro-5-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244167-73-5 | |
| Record name | N'-acetyl-2-chloro-5-nitrobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-chloro-5-nitropyridine/benzene derivatives (Precursor step)
The preparation of 2-chloro-5-nitro-substituted aromatic compounds, which serve as crucial intermediates, can be achieved by a one-pot catalytic method involving:
- Starting materials: Nitromethane and 2-halogenated acrylates (e.g., ethyl 2-chloroacrylate or methyl 2-bromoacrylate).
- Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undecene or 1,5-diazabicyclo[4.3.0]nonene, and Lewis acids like cuprous chloride, zinc chloride, or stannic chloride.
- Reaction conditions: Sequential catalytic addition, condensation with orthoformate triesters, and pyridine cyclization at temperatures ranging from 40 to 120 °C.
- Post-treatment: Cooling, filtration, recrystallization (using isopropanol and activated carbon), and chlorination with phosphorus oxychloride and phosphorus pentachloride at 60 °C for 16 hours.
This method yields 2-chloro-5-nitropyridine with high purity (99.5%) and good yield (~89%), characterized by a melting point of 109-111 °C and confirmed by NMR spectroscopy.
Conversion to 2-chloro-5-nitrobenzohydrazide
The next step involves the conversion of the chloronitro aromatic intermediate to the benzohydrazide:
- General approach: Reaction of the corresponding methyl ester (e.g., methyl 2-chloro-5-nitrobenzoate) with hydrazine hydrate.
- Conditions: Reflux in ethanol or methanol for 2-4 hours.
- Isolation: Cooling the reaction mixture to precipitate the benzohydrazide, followed by filtration and washing.
- Alternative methods: Microwave-assisted synthesis for faster reaction times (minutes instead of hours) with comparable yields and purity.
This step produces the 2-chloro-5-nitrobenzohydrazide intermediate, which is a key precursor for further N'-acetylation.
N'-Acetylation of 2-chloro-5-nitrobenzohydrazide to Form N'-acetyl-2-chloro-5-nitrobenzohydrazide
Acetylation Reaction
- Reagents: Acetic anhydride or acetyl chloride is typically used to acetylate the terminal hydrazide nitrogen (N').
- Solvent: Commonly dry pyridine or anhydrous dichloromethane, which also serves as a base to scavenge generated acid.
- Conditions: Stirring at room temperature or mild heating (25-60 °C) for 1-3 hours.
- Work-up: Quenching with water, extraction with organic solvents, washing, drying, and recrystallization to obtain pure N'-acetyl derivative.
Characterization
- Spectroscopic confirmation: IR spectroscopy shows characteristic amide carbonyl stretching (~1650 cm⁻¹), NMR confirms acetyl methyl protons (~2.0 ppm), and aromatic protons consistent with the substituted benzene ring.
- Purity: Typically above 95% after recrystallization.
- Yield: Moderate to high (70-90%) depending on reaction scale and conditions.
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nitromethane + 2-halogenated acrylate | Organic base (DBN/DBU), Lewis acid (CuCl, ZnCl2) | 40-120 °C, 3-6 hours | 2-hydroxy-5-nitropyridine | ~89 | 99.7 | One-pot catalytic synthesis, green method |
| 2 | 2-hydroxy-5-nitropyridine | Phosphorus oxychloride + PCl5 | 60 °C, 16 hours | 2-chloro-5-nitropyridine | ~89.5 | 99.5 | Chlorination step |
| 3 | Methyl 2-chloro-5-nitrobenzoate | Hydrazine hydrate | Reflux in ethanol, 2-4 hours | 2-chloro-5-nitrobenzohydrazide | 75-85 | >95 | Conventional or microwave-assisted |
| 4 | 2-chloro-5-nitrobenzohydrazide | Acetic anhydride or acetyl chloride | Room temp or mild heat, 1-3 h | This compound | 70-90 | >95 | N'-acetylation of hydrazide |
Research Findings and Notes
- The one-pot synthesis of 2-hydroxy-5-nitropyridine and subsequent chlorination avoids hazardous diazotization and nitration steps, improving safety and atom economy.
- Optimization of catalyst type, amount, and reaction temperature significantly impacts yield and purity.
- Microwave-assisted hydrazide synthesis offers a rapid, energy-efficient alternative to conventional reflux methods with comparable yields.
- The acetylation step is straightforward but requires careful control of moisture and temperature to prevent hydrolysis or over-acetylation.
- Characterization by NMR, IR, and melting point determination is essential to confirm the structure and purity at each step.
- The final compound's purity and structural integrity are crucial for its biological and chemical applications, as benzohydrazide derivatives exhibit diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-2-chloro-5-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro substituent can be replaced by nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Acylation: The hydrazide moiety can react with acylating agents to form various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Acylation: Acetic anhydride, benzoyl chloride.
Major Products
Reduction: 2-chloro-5-amino-N’-acetylbenzohydrazide.
Substitution: 2-methoxy-5-nitro-N’-acetylbenzohydrazide, 2-amino-5-nitro-N’-acetylbenzohydrazide.
Acylation: N’-benzoyl-2-chloro-5-nitrobenzohydrazide.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research has explored its use in developing new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N’-acetyl-2-chloro-5-nitrobenzohydrazide and its derivatives often involves interactions with biological macromolecules, such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA or proteins, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways .
Comparison with Similar Compounds
N'-(4-Chloro-2-Nitrophenyl)acetohydrazide (CAS 60882-62-4)
- Molecular Formula : C₈H₈ClN₃O₃
- Substituents : Chloro at 4-position , nitro at 2-position .
- Key Differences: The swapped positions of chloro and nitro groups alter electronic distribution.
Heterocyclic Analogs
N'-Benzylidene-3-(5-Chlorothiophen-2-yl)-1H-Pyrazole-5-Carbohydrazide
- Molecular Formula : C₁₅H₁₁ClN₄OS
- Substituents : Chlorothiophene and pyrazole rings.
- Key Differences : The replacement of the benzene ring with pyrazole and thiophene introduces sulfur-containing heterocycles, which may enhance metal-binding capacity or alter pharmacokinetic properties compared to purely aromatic systems .
Functional Group Variations
(E)-N'-(3,5-Dichloro-2-Hydroxybenzylidene)-2-Methoxybenzohydrazide
- Molecular Formula : C₁₅H₁₂Cl₂N₂O₃
- Substituents : Dichloro, hydroxy, and methoxy groups.
- Key Differences: The hydroxy group at position 2 facilitates strong O–H···N hydrogen bonding, as observed in its crystal structure .
Core Structure Modifications
N′-(5-Nitro-2-Oxoindol-3-yl)-2-Phenoxyacetohydrazide
- Molecular Formula : C₁₆H₁₃N₄O₅
- Substituents : Indole core with a nitro group.
- Key Differences: The indole ring introduces a fused bicyclic system, likely increasing planarity and π-stacking interactions compared to the monocyclic benzohydrazide. Such differences could impact biological activity, such as enzyme inhibition .
Data Table: Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituent Positions | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| N'-Acetyl-2-chloro-5-nitrobenzohydrazide | C₉H₇ClN₃O₄ | Cl (2), NO₂ (5) | Acetyl hydrazide | Electron-deficient aromatic |
| N'-(4-Chloro-2-nitrophenyl)acetohydrazide | C₈H₈ClN₃O₃ | Cl (4), NO₂ (2) | Hydrazide | Potential H-bond isomer |
| (E)-N'-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide | C₁₅H₁₂Cl₂N₂O₃ | Cl (3,5), OH (2) | Hydroxy, methoxy | Strong H-bonding in crystals |
| N′-(5-Nitro-2-oxoindol-3-yl)-2-phenoxyacetohydrazide | C₁₆H₁₃N₄O₅ | NO₂ (5), indole core | Indole, phenoxy | Planar bicyclic system |
Biological Activity
N'-acetyl-2-chloro-5-nitrobenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a chloro and nitro group on the benzene ring, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, hydrazides have been reported to possess antibacterial and antifungal activities. In vitro studies have shown that derivatives of benzohydrazides can inhibit the growth of various pathogens, suggesting that this compound may also demonstrate similar effects .
Urease Inhibition
Urease inhibitors are important in treating conditions related to high ammonia levels in the body. Compounds similar to this compound have demonstrated urease inhibitory activity with IC50 values comparable to standard inhibitors like thiourea. For example, synthesized derivatives showed IC50 values ranging from 13.33 µM to 251.74 µM .
Antiviral Activity
The antiviral potential of hydrazide derivatives has been investigated against various viruses, including HIV and HCV. Although specific data on this compound is sparse, related compounds have shown effective concentrations (EC50) indicating their ability to inhibit viral replication .
In Vitro Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various hydrazides against common bacterial strains. The results indicated that certain derivatives showed significant inhibition zones, suggesting that modifications similar to those found in this compound could enhance antibacterial properties.
Case Study 2: Antitumor Mechanism
Another investigation focused on the antitumor effects of hydrazide derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell proliferation through HDAC inhibition, providing a pathway for further research into this compound's potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for preparing N'-acetyl-2-chloro-5-nitrobenzohydrazide?
The synthesis typically involves reacting a benzohydrazide precursor with an acyl chloride derivative under basic conditions. For example, 2-chloro-5-nitrobenzohydrazide can be acetylated using acetyl chloride in the presence of a base like pyridine or triethylamine to neutralize HCl byproducts. The reaction is conducted in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions. Yield optimization requires strict control of stoichiometry and moisture exclusion .
Table 1: Example Reaction Conditions
| Component | Role | Typical Quantity |
|---|---|---|
| 2-Chloro-5-nitrobenzohydrazide | Substrate | 1.0 equiv |
| Acetyl chloride | Acylating agent | 1.2 equiv |
| Pyridine | Base | 2.0 equiv |
| Dichloromethane | Solvent | 10 mL/mmol |
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., nitro, chloro, acetyl groups). For example, the acetyl proton typically appears as a singlet near δ 2.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO).
- Infrared (IR) Spectroscopy : Peaks near 1680 cm (C=O stretch) and 1520 cm (NO asymmetric stretch) .
Q. How can the purity of intermediates be validated during synthesis?
Use thin-layer chromatography (TLC) with UV-active spots or HPLC with a C18 column (mobile phase: acetonitrile/water). Purity >95% is recommended before proceeding to subsequent steps .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent decomposition of nitro groups during synthesis?
Nitro groups are sensitive to reducing agents and high temperatures. Strategies include:
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from variations in:
- Assay conditions : Buffer pH, solvent (DMSO vs. aqueous), and cell lines.
- Compound purity : Validate via HPLC and elemental analysis.
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Cross-validate results using orthogonal assays (e.g., microbial inhibition vs. apoptosis markers) .
Q. What crystallographic strategies are effective for resolving the structure of this compound?
- Use single-crystal X-ray diffraction with SHELXL for refinement. Key parameters:
-
Resolution: <1.0 Å for high-confidence bond lengths/angles.
-
Data-to-parameter ratio >10:1 to avoid overfitting.
Table 2: Example Crystallographic Data
Parameter Value Space group P R factor <0.05 Mean C–C bond length 1.52 ± 0.02 Å
Q. How can computational methods predict the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, nitro groups lower LUMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions to guide drug design .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s antimicrobial efficacy?
- Variable MIC values : Standardize inoculum size (e.g., 1×10 CFU/mL) and incubation time (24–48 hrs).
- Resistance mechanisms : Test against efflux pump-deficient strains to isolate intrinsic activity.
- Synergy studies : Combine with known antibiotics (e.g., β-lactams) to identify potentiating effects .
Methodological Best Practices
- Synthetic Reproducibility : Document solvent batch, reagent sources, and purification steps.
- Crystallization : Use slow evaporation from ethanol/water mixtures (70:30 v/v) for high-quality crystals .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate selective activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
